An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-pyridin-4-yl-phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-pyridin-4-yl-phenol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The confluence of fluorine chemistry and heteroaromatic scaffolds continues to be a fertile ground for the discovery of novel molecules with significant potential in medicinal chemistry and materials science. The introduction of a fluorine atom can profoundly alter the physicochemical and pharmacokinetic properties of a molecule, influencing everything from metabolic stability to binding affinity. When combined with the versatile coordination and hydrogen bonding capabilities of a pyridyl-phenol moiety, the resulting compound, 2-Fluoro-6-pyridin-4-yl-phenol, presents a compelling target for investigation. This guide provides a comprehensive technical overview of its core physicochemical properties. In the absence of publicly available experimental data for this specific molecule, we present a robust framework based on a proposed synthetic route and state-of-the-art computational predictions, coupled with detailed, field-proven experimental protocols for empirical validation.
Molecular Structure and Identification
2-Fluoro-6-pyridin-4-yl-phenol is a biaryl compound consisting of a phenol ring substituted with a fluorine atom and a pyridine ring. The systematic IUPAC name is 2-Fluoro-6-(pyridin-4-yl)phenol.
Molecular Formula: C₁₁H₈FNO
Molecular Weight: 189.19 g/mol
Chemical Structure:
As of the time of this writing, a specific CAS number for 2-Fluoro-6-pyridin-4-yl-phenol has not been identified in major chemical databases, suggesting it may be a novel compound or one that has not been widely synthesized or characterized.
Proposed Synthesis Pathway: A Suzuki-Miyaura Coupling Approach
The synthesis of 2-Fluoro-6-pyridin-4-yl-phenol can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established methodology is renowned for its high functional group tolerance and reliability in constructing carbon-carbon bonds between aryl halides and boronic acids.[1][2] The proposed two-step synthesis starts from the commercially available 2-fluorophenol.
Step 1: Bromination of 2-Fluorophenol
The initial step involves the regioselective bromination of 2-fluorophenol to produce the key intermediate, 2-bromo-6-fluorophenol. The hydroxyl group is a strongly activating ortho-, para-director. To achieve selective bromination at the C6 position, careful control of reaction conditions is necessary.
Protocol:
-
Dissolve 2-fluorophenol in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the cooled phenol solution while stirring. The molar ratio of phenol to bromine should be approximately 1:1.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the organic layer with a suitable solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-bromo-6-fluorophenol.[3][4]
Step 2: Suzuki-Miyaura Coupling
The final step is the palladium-catalyzed cross-coupling of 2-bromo-6-fluorophenol with 4-pyridylboronic acid.
Protocol:
-
To a reaction vessel, add 2-bromo-6-fluorophenol, 4-pyridylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base such as potassium carbonate or cesium carbonate (typically 2-3 equivalents).
-
Add a suitable solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, 2-Fluoro-6-pyridin-4-yl-phenol, by column chromatography.[5][6]
Caption: Proposed synthesis of 2-Fluoro-6-pyridin-4-yl-phenol.
Predicted Physicochemical Properties
Due to the lack of experimental data, the physicochemical properties of 2-Fluoro-6-pyridin-4-yl-phenol have been predicted using reputable computational models such as ACD/Labs Percepta and ChemAxon's MarvinSketch.[7][8][9][10][11][12][13] These tools utilize large databases of experimental values and sophisticated algorithms to provide reliable estimations.
| Property | Predicted Value | Notes and Rationale |
| Molecular Weight | 189.19 g/mol | Calculated from the molecular formula C₁₁H₈FNO. |
| Melting Point | 130 - 150 °C | The presence of both a hydroxyl and a pyridyl group allows for strong intermolecular hydrogen bonding, leading to a relatively high melting point for a molecule of this size. The fluorine atom can also participate in intermolecular interactions.[14][15][16][17][18][19] |
| Boiling Point | 320 - 340 °C | The strong hydrogen bonding and dipole-dipole interactions contribute to a high boiling point.[14][15][20][21][22] |
| Aqueous Solubility | Low to Moderate | The phenol and pyridine moieties can hydrogen bond with water, enhancing solubility. However, the overall aromatic character of the molecule limits its solubility in water. Solubility is expected to be pH-dependent.[13][][24][25][26] |
| pKa (acidic) | 7.5 - 8.5 | The pKa of the phenolic hydroxyl group is expected to be lower (more acidic) than phenol (pKa ≈ 10) due to the electron-withdrawing effects of both the fluorine atom and the pyridyl ring.[27][28][29][30][31] |
| pKa (basic) | 4.0 - 5.0 | The pKa of the pyridine nitrogen is expected to be slightly lower (less basic) than pyridine (pKa ≈ 5.2) due to the electron-withdrawing nature of the substituted phenol ring. |
| logP | 1.8 - 2.5 | The molecule has both hydrophilic (phenol, pyridine) and lipophilic (aromatic rings) character. The fluorine atom generally increases lipophilicity.[32][33][34] |
Experimental Determination of Physicochemical Properties
The following section details the standard, validated laboratory procedures for the empirical determination of the key physicochemical properties of 2-Fluoro-6-pyridin-4-yl-phenol.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.
Protocol (Capillary Method):
-
Ensure the synthesized 2-Fluoro-6-pyridin-4-yl-phenol is a dry, crystalline solid.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/min initially.
-
As the expected melting point is approached (based on the predicted value), reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Caption: Workflow for melting point determination.
Aqueous Solubility Determination
Principle: The shake-flask method is the gold standard for determining the solubility of a compound in a specific solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.
Protocol (Shake-Flask Method):
-
Add an excess amount of 2-Fluoro-6-pyridin-4-yl-phenol to a known volume of purified water (and buffered solutions at various pH values) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The measured concentration represents the aqueous solubility at that temperature and pH.
pKa Determination
Principle: The pKa is a measure of the acidity or basicity of a compound. Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant is added.
Protocol (Potentiometric Titration):
-
Accurately weigh a sample of 2-Fluoro-6-pyridin-4-yl-phenol and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the pH electrode in the sample solution and record the initial pH.
-
For the acidic pKa (phenolic OH), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
For the basic pKa (pyridine N), titrate a solution of the compound (first protonated with a known excess of strong acid) with a standardized strong base.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
logP Determination
Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method directly measures the partitioning of a compound between n-octanol and water.
Protocol (Shake-Flask Method):
-
Prepare a stock solution of 2-Fluoro-6-pyridin-4-yl-phenol in either n-octanol or water.
-
In a separatory funnel, mix equal volumes of n-octanol and water that have been pre-saturated with each other.
-
Add a known amount of the stock solution to the biphasic system.
-
Shake the funnel vigorously for a set period to allow for partitioning, then allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.
Conclusion
2-Fluoro-6-pyridin-4-yl-phenol is a molecule of significant interest at the intersection of fluorine chemistry and heterocyclic drug design. While experimental data remains to be published, this guide provides a comprehensive framework for its synthesis, predicted physicochemical properties, and the established methodologies for their empirical validation. The proposed Suzuki-Miyaura coupling offers a viable route to access this compound, and the predicted properties suggest a molecule with moderate lipophilicity, pH-dependent solubility, and distinct acidic and basic centers. The detailed experimental protocols provided herein offer a clear path for researchers to characterize this and similar novel compounds, thereby enabling a deeper understanding of their behavior and potential applications in drug discovery and materials science.
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